molecular formula C21H35N5O5 B12771099 L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- CAS No. 96717-70-3

L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans-

Cat. No.: B12771099
CAS No.: 96717-70-3
M. Wt: 437.5 g/mol
InChI Key: PIBFCSFJWSOWNH-WZTTZCIUSA-N
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Description

L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- is a complex organic compound with a molecular formula of C20H33N5O5. This compound is notable for its unique structure, which includes a cyclohexadienyl group and multiple amino acid residues. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- typically involves multiple steps, starting with the preparation of the cyclohexadienyl intermediate. This intermediate is then coupled with L-glutamine and L-isoleucine under specific reaction conditions, such as controlled temperature and pH, to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated peptide synthesizers, which can accurately control the addition of each amino acid residue. The process often includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the cyclohexadienyl group, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can convert the cyclohexadienyl group back to a cyclohexane ring.

    Substitution: Amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- is used in various scientific research fields:

    Chemistry: It serves as a model compound for studying peptide synthesis and reactions involving cyclohexadienyl groups.

    Biology: Researchers use it to investigate protein interactions and enzyme mechanisms.

    Medicine: The compound is studied for its potential therapeutic applications, including its role in modulating immune responses.

    Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans-
  • L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-leucyl-, trans-

Uniqueness

L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- is unique due to its specific combination of amino acid residues and the presence of the cyclohexadienyl group. This structure imparts distinct chemical properties and biological activities, making it valuable for specialized research applications.

Properties

CAS No.

96717-70-3

Molecular Formula

C21H35N5O5

Molecular Weight

437.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-(4-aminocyclohexa-2,5-dien-1-yl)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H35N5O5/c1-3-12(2)18(24)20(29)25-15(9-6-13-4-7-14(22)8-5-13)19(28)26-16(21(30)31)10-11-17(23)27/h4-5,7-8,12-16,18H,3,6,9-11,22,24H2,1-2H3,(H2,23,27)(H,25,29)(H,26,28)(H,30,31)/t12-,13?,14?,15-,16-,18-/m0/s1

InChI Key

PIBFCSFJWSOWNH-WZTTZCIUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC1C=CC(C=C1)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC1C=CC(C=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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